Cyclooctatin

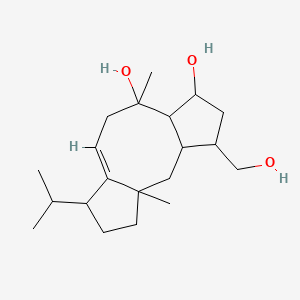

Description

Properties

CAS No. |

139552-97-9 |

|---|---|

Molecular Formula |

C20H34O3 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

(10Z)-4-(hydroxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradec-10-ene-6,8-diol |

InChI |

InChI=1S/C20H34O3/c1-12(2)14-5-7-19(3)10-15-13(11-21)9-17(22)18(15)20(4,23)8-6-16(14)19/h6,12-15,17-18,21-23H,5,7-11H2,1-4H3/b16-6- |

InChI Key |

MSKFOQCDNOFJAT-SOFYXZRVSA-N |

SMILES |

CC(C)C1CCC2(C1=CCC(C3C(CC(C3C2)CO)O)(C)O)C |

Isomeric SMILES |

CC(C)C\1CCC2(/C1=C\CC(C3C(CC(C3C2)CO)O)(C)O)C |

Canonical SMILES |

CC(C)C1CCC2(C1=CCC(C3C(CC(C3C2)CO)O)(C)O)C |

Synonyms |

1,2,3,3a,4,5,7,8,9,9a,10,10a-dodecahydro-3,4-dihydroxy-1-hydroxymethyl-4,9a-dimethyl-7-(1-methylethyl)dicyclopenta(a,d)cyclooctene cyclooctatin |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Cyclooctatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctatin is a diterpenoid natural product with a unique 5-8-5 fused ring system.[1] Originally isolated from the soil bacterium Streptomyces melanosporofaciens MI614-43F2, it has garnered significant interest due to its potent and competitive inhibition of lysophospholipase.[2][3] This technical guide provides an in-depth exploration of the origin of Cyclooctatin, detailing its discovery, the producing organism, its biosynthetic pathway, and key experimental protocols for its study. Quantitative data are summarized in structured tables, and critical pathways and workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers in natural product synthesis, drug discovery, and molecular biology.

Discovery and Producing Organism

Cyclooctatin was first discovered and isolated from the culture broth of Streptomyces melanosporofaciens MI614-43F2 as part of a screening program for inhibitors of lysophospholipase.[2][3] S. melanosporofaciens is a Gram-positive, filamentous bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities.

Biosynthesis of Cyclooctatin

The biosynthesis of Cyclooctatin is orchestrated by a dedicated gene cluster, denoted as the cot cluster, which has been successfully cloned and heterologously expressed.[4] The pathway commences with the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGDP), and proceeds through a series of enzymatic modifications to yield the final product.

The key enzymatic steps are:

-

Cyclization: The diterpene cyclase, CotB2 , catalyzes the intricate cyclization of the linear GGDP molecule into the characteristic 5-8-5 tricyclic scaffold, forming cyclooctat-9-en-7-ol.[4][5] This reaction is a pivotal step, establishing the core structure of Cyclooctatin.

-

Hydroxylation: Two distinct cytochrome P450 monooxygenases, CotB3 and CotB4 , are responsible for the subsequent stereo- and regiospecific hydroxylations of the cyclooctat-9-en-7-ol intermediate to produce Cyclooctatin.[3][4]

The biosynthetic pathway is depicted in the following diagram:

Quantitative Data

The following tables summarize the available quantitative data regarding the production and biological activity of Cyclooctatin and its analogs.

| Compound | Producing Organism | Host for Heterologous Expression | Yield | Reference |

| Cyclooctatin | Streptomyces melanosporofaciens MI614-43F2 | - | Not explicitly quantified in literature | [2] |

| 17-hydroxycyclooctatin | Streptomyces sp. MTE4a | - | 2 mg from 7 L culture | [6] |

Table 1: Production of Cyclooctatin and its analog.

| Enzyme/Target | Inhibitor | Inhibition Constant (Ki) | Inhibition Type | Reference |

| Lysophospholipase | Cyclooctatin | 4.8 x 10⁻⁶ M | Competitive | [2] |

Table 2: Inhibitory activity of Cyclooctatin.

Note: Specific kinetic parameters (Km, kcat) for the biosynthetic enzymes CotB2, CotB3, and CotB4 are not yet available in the reviewed literature.

Experimental Protocols

Fermentation and Isolation of Cyclooctatin from Streptomyces melanosporofaciens

This protocol is based on the original discovery and isolation of Cyclooctatin.

4.1.1. Fermentation

-

Seed Culture: Inoculate a loopful of S. melanosporofaciens MI614-43F2 spores or mycelia into a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C for 2-3 days with shaking (200-250 rpm).

-

Production Culture: Inoculate a production medium with the seed culture (typically 5-10% v/v). A suitable production medium may contain glucose, yeast extract, malt (B15192052) extract, and CaCO₃.

-

Incubation: Incubate the production culture at 28-30°C for 5-7 days with vigorous shaking.

4.1.2. Isolation

-

Harvesting: Separate the mycelia from the culture broth by centrifugation.

-

Extraction: Extract the culture broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

Chromatography: Purify the crude extract using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography, followed by high-performance liquid chromatography (HPLC) to obtain pure Cyclooctatin.

The general workflow for fermentation and isolation is illustrated below:

Heterologous Expression of the Cyclooctatin Biosynthetic Gene Cluster

This protocol outlines the general steps for expressing the cot gene cluster in a suitable host, such as Streptomyces albus.

-

Vector Construction: Clone the entire cot biosynthetic gene cluster into an appropriate expression vector suitable for Streptomyces.

-

Host Transformation: Introduce the expression vector into a suitable Streptomyces host strain (e.g., S. albus) via protoplast transformation or conjugation.

-

Expression and Analysis: Culture the recombinant Streptomyces strain under appropriate conditions to induce the expression of the cot genes. Analyze the culture extract for the production of Cyclooctatin and its intermediates using techniques like HPLC and mass spectrometry.

Enzymatic Assay for Diterpene Cyclase (CotB2) Activity

This assay is designed to characterize the activity of the CotB2 enzyme.

-

Enzyme Preparation: Purify recombinant CotB2 enzyme from an expression host (e.g., E. coli).

-

Reaction Mixture: Prepare a reaction mixture containing the purified CotB2 enzyme, the substrate GGDP, and a suitable buffer with required cofactors (e.g., Mg²⁺).

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Product Extraction: Stop the reaction and extract the product, cyclooctat-9-en-7-ol, using an organic solvent.

-

Analysis: Analyze the extracted product by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the enzymatic activity.

Lysophospholipase Inhibition Assay

This assay is used to determine the inhibitory effect of Cyclooctatin on lysophospholipase activity.

-

Enzyme and Substrate: Prepare a solution of lysophospholipase and its substrate (e.g., p-nitrophenyl palmitate).

-

Inhibitor Preparation: Prepare serial dilutions of Cyclooctatin.

-

Assay Reaction: In a microplate, mix the enzyme, substrate, and different concentrations of Cyclooctatin in a suitable buffer.

-

Measurement: Monitor the hydrolysis of the substrate by measuring the increase in absorbance of the product (e.g., p-nitrophenol) over time using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition for each Cyclooctatin concentration and determine the IC₅₀ and Ki values.

Conclusion

Cyclooctatin stands out as a fascinating natural product with a complex biosynthesis and potent biological activity. This technical guide has provided a comprehensive overview of its origin, from the producing microorganism to the intricate enzymatic steps involved in its formation. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers aiming to further explore the therapeutic potential of Cyclooctatin and to engineer its biosynthetic pathway for the production of novel analogs. Future research focusing on elucidating the kinetic parameters of the biosynthetic enzymes and optimizing the fermentation process will be crucial for advancing the development of Cyclooctatin-based therapeutics.

References

- 1. Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Cyclooctatin, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The initial dynamics of product release in terpene synthases—The case of CotB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beilstein Archives - Understanding the Role of Active Site Residues in CotB2 Catalysis Using a Cluster Model [beilstein-archives.org]

- 5. BJOC - Current understanding and biotechnological application of the bacterial diterpene synthase CotB2 [beilstein-journals.org]

- 6. 17-hydroxycyclooctatin, a fused 5-8-5 ring diterpene, from Streptomyces sp. MTE4a - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of Cyclooctatin: A Lysophospholipase Inhibitor from Streptomyces melanosporofaciens

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclooctatin, a novel diterpene produced by the soil bacterium Streptomyces melanosporofaciens MI-614-43F2, has been identified as a potent and competitive inhibitor of lysophospholipase.[1] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of Cyclooctatin. Detailed experimental protocols for the fermentation of S. melanosporofaciens, isolation and purification of Cyclooctatin, and the enzymatic assay for lysophospholipase inhibition are presented. Furthermore, this document summarizes the quantitative data associated with Cyclooctatin's inhibitory activity and explores its potential implications on cellular signaling pathways.

Introduction

Streptomyces melanosporofaciens, a Gram-positive bacterium found in soil, is a known producer of various bioactive secondary metabolites.[2] A screening program aimed at discovering novel enzyme inhibitors from microbial sources led to the identification of the strain MI-614-43F2, which produces the unique diterpene, Cyclooctatin.[1] Cyclooctatin is characterized by a fused 5-8-5 membered ring system, a rare structural motif for bacterially derived terpenoids.[3] Its primary biological activity of interest is the competitive inhibition of lysophospholipase, an enzyme responsible for the hydrolysis of lysophospholipids.[1]

Lysophospholipids are bioactive signaling molecules that play crucial roles in a variety of cellular processes. By inhibiting their degradation, Cyclooctatin can modulate the levels of these signaling molecules, suggesting its potential as a tool for studying lipid signaling and as a lead compound for drug development.

Physicochemical Properties and Structure

Cyclooctatin is a colorless powder with the molecular formula C20H34O3.[1] Its structure was elucidated through spectroscopic analysis and was found to be a novel tricyclic diterpene.

| Property | Value |

| Molecular Formula | C20H34O3 |

| Appearance | Colorless powder |

| Structure | Fused 5-8-5 ring diterpene |

Production and Isolation

Fermentation of Streptomyces melanosporofaciens MI-614-43F2

Streptomyces melanosporofaciens MI-614-43F2 is cultured in a suitable medium to produce Cyclooctatin.

Experimental Protocol: Fermentation

-

Strain: Streptomyces melanosporofaciens MI-614-43F2.

-

Medium: A suitable production medium such as GYM Streptomyces Medium (Glucose 4.0 g/L, Yeast Extract 4.0 g/L, Malt Extract 10.0 g/L, CaCO3 2.0 g/L, Agar 12.0 g/L, pH adjusted to 7.2 before adding agar).

-

Culture Conditions: The strain is cultured under aerobic conditions at 28°C for an appropriate duration to allow for the production of Cyclooctatin.

Isolation and Purification of Cyclooctatin

Cyclooctatin is isolated from the culture broth and purified using a multi-step chromatographic process.

Experimental Protocol: Isolation and Purification

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.

-

Silica (B1680970) Gel Chromatography: The crude extract is subjected to silica gel column chromatography to achieve initial separation.

-

Sephadex LH-20 Chromatography: Further purification is carried out using a Sephadex LH-20 column.

-

High-Performance Liquid Chromatography (HPLC): The final purification step involves reversed-phase HPLC, for instance, using a Capcell Pak C18 column.[1]

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of Cyclooctatin.

Biological Activity: Inhibition of Lysophospholipase

Cyclooctatin exhibits inhibitory activity against lysophospholipase. This enzyme catalyzes the hydrolysis of the fatty acid from a lysophospholipid.

Quantitative Data

The inhibitory potency of Cyclooctatin against lysophospholipase has been quantified.

| Parameter | Value | Enzyme Source |

| Ki (Inhibition Constant) | 4.8 x 10⁻⁶ M | Not specified in abstract |

| IC50 | Data not available in search results | Not applicable |

| Inhibition Type | Competitive | Not applicable |

Experimental Protocol: Lysophospholipase Inhibition Assay

A detailed protocol for the specific assay used in the original discovery paper is not available in the provided abstracts. However, a general colorimetric assay for lysophospholipase activity can be described. This method typically involves the use of a synthetic substrate that releases a chromogenic or fluorogenic molecule upon enzymatic cleavage.

General Experimental Protocol: Colorimetric Lysophospholipase Assay

-

Enzyme Preparation: A partially purified or purified lysophospholipase preparation is used.

-

Substrate: A suitable lysophospholipid substrate, such as p-nitrophenyl-phosphorylcholine, is prepared in an appropriate buffer.

-

Assay Reaction: The enzyme is incubated with the substrate in the presence and absence of Cyclooctatin at various concentrations.

-

Detection: The reaction is stopped, and the amount of product formed is quantified by measuring the absorbance of the released chromophore at a specific wavelength.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of Cyclooctatin, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration. The Ki value can be determined through kinetic studies, such as Lineweaver-Burk plots, by measuring the reaction rates at different substrate and inhibitor concentrations.

Effect on Signaling Pathways

While direct studies on the specific signaling pathways affected by Cyclooctatin are not detailed in the initial findings, its mechanism of action as a lysophospholipase inhibitor allows for informed postulation. Lysophospholipases are key enzymes in the regulation of lysophospholipid levels. An accumulation of lysophospholipids, such as lysophosphatidic acid (LPA), due to the inhibition of their degradation can have significant effects on cellular signaling.

LPA is a potent signaling molecule that activates a family of G protein-coupled receptors (GPCRs), leading to the activation of various downstream signaling cascades, including:

-

Rho/ROCK pathway: Regulating cell shape, motility, and contraction.

-

PI3K/Akt pathway: Involved in cell survival and proliferation.

-

MAPK/ERK pathway: Mediating cell growth, differentiation, and inflammation.

By inhibiting lysophospholipase, Cyclooctatin could potentiate LPA signaling, leading to enhanced or prolonged activation of these pathways.

Potential Signaling Cascade Affected by Cyclooctatin

Caption: Postulated effect of Cyclooctatin on LPA signaling.

Biosynthetic Pathway of Cyclooctatin

The biosynthesis of Cyclooctatin in S. melanosporofaciens proceeds from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). A key enzyme, a diterpene cyclase, catalyzes the complex cyclization cascade to form the characteristic 5-8-5 fused ring system of the Cyclooctatin backbone.

Simplified Biosynthetic Pathway of Cyclooctatin

Caption: Simplified overview of Cyclooctatin biosynthesis.

Conclusion and Future Directions

Cyclooctatin represents a significant discovery as a novel, bacterially derived inhibitor of lysophospholipase. Its unique chemical structure and potent biological activity make it a valuable tool for studying the intricate roles of lysophospholipid signaling in health and disease. Further research is warranted to fully elucidate its pharmacological profile, including the determination of its IC50 value against various lysophospholipases and a detailed investigation into its effects on specific downstream signaling pathways in different cellular contexts. The elucidation of its biosynthetic pathway also opens up possibilities for synthetic biology approaches to generate novel analogs with improved potency and selectivity. These future studies will be crucial in determining the therapeutic potential of Cyclooctatin and its derivatives.

References

- 1. Cyclooctatin, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysophospholipase - Creative Enzymes [creative-enzymes.com]

- 3. scilit.com [scilit.com]

Identifying the Source: A Technical Guide to Cyclooctatin-Producing Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and characterization of microbial strains responsible for producing cyclooctatin, a potent inhibitor of lysophospholipase with therapeutic potential. This document outlines the primary producing organism, its identification through morphological and molecular methods, and the biosynthetic pathway of cyclooctatin. Detailed experimental protocols are provided to facilitate further research and development.

Primary Cyclooctatin-Producing Strain

The primary microbial source of cyclooctatin is the bacterium Streptomyces melanosporofaciens MI614-43F2 .[1][2][3] This strain was first identified during a screening program for microorganism-produced inhibitors of lysophospholipase.[1] While other species of Streptomyces have been found to produce structurally similar compounds, such as 17-hydroxycyclooctatin from Streptomyces sp. MTE4a, S. melanosporofaciens MI614-43F2 remains the original and most well-documented producer of cyclooctatin itself.[4]

Strain Identification and Characterization

Accurate identification of a potential cyclooctatin-producing strain is critical. A combination of classical and molecular biology techniques is recommended for unambiguous characterization.

Morphological and Cultural Characterization

Streptomyces species are Gram-positive, filamentous bacteria known for their soil-like aroma. On agar (B569324) plates, they typically form dry, chalky colonies with aerial and substrate mycelia. While morphological characteristics can provide a preliminary identification, they are not sufficient for definitive species-level identification.

Molecular Identification

The most reliable method for identifying Streptomyces species is through sequencing of the 16S ribosomal RNA (rRNA) gene. This highly conserved gene contains variable regions that are specific to different species.

Experimental Protocol: 16S rRNA Gene Sequencing

-

DNA Extraction:

-

Culture the isolate in a suitable liquid medium (e.g., Tryptic Soy Broth) for 3-5 days at 28-30°C.

-

Harvest the mycelium by centrifugation.

-

Extract genomic DNA using a commercial bacterial DNA extraction kit, following the manufacturer's instructions.

-

-

PCR Amplification:

-

Amplify the 16S rRNA gene using universal or Streptomyces-specific primers. The following primer set has been shown to be specific for Streptomyces:

-

Forward Primer (StrepB): 5'-ACAAGCCCTGGAAACGGGGT-3'

-

Reverse Primer (StrepF): 5'-ACGTGTGCAGCCCAAGACA-3'

-

-

Prepare a PCR reaction mix containing the extracted DNA, primers, DNA polymerase, dNTPs, and reaction buffer.

-

Perform PCR with the following cycling conditions:

-

Initial denaturation: 95°C for 5 minutes

-

30 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-60°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 10 minutes

-

-

-

Sequencing and Analysis:

-

Purify the PCR product to remove primers and dNTPs.

-

Sequence the purified PCR product using a commercial sequencing service.

-

Compare the obtained sequence with those in public databases like GenBank (using BLASTn) for species identification.

-

Cultivation and Cyclooctatin Production

Experimental Protocol: Cultivation for Cyclooctatin Production

-

Seed Culture:

-

Inoculate a loopful of spores or mycelia from a fresh agar plate into a flask containing a suitable seed medium (e.g., Tryptic Soy Broth or a medium composed of glucose, soybean meal, NaCl, and CaCO₃).

-

Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days.

-

-

Production Culture:

-

Inoculate a larger volume of production medium with the seed culture (typically a 5-10% v/v inoculum). A suitable production medium could be a soy flour mannitol (B672) (SFM) agar or a nutrient broth.

-

Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-14 days. Production of secondary metabolites like cyclooctatin typically occurs in the stationary phase of growth.

-

Monitor the pH of the culture, as it can significantly affect secondary metabolite production. The optimal pH for many Streptomyces fermentations is between 6.0 and 8.0.

-

Extraction and Purification of Cyclooctatin

Cyclooctatin is an intracellular and extracellular metabolite. The following protocol is adapted from the purification of the related compound, 17-hydroxycyclooctatin, and can be used as a starting point for cyclooctatin.[4]

Experimental Protocol: Extraction and Purification

-

Extraction:

-

Separate the mycelia from the culture broth by centrifugation.

-

Extract the culture broth with an equal volume of ethyl acetate.

-

Extract the mycelial pellet with a mixture of chloroform (B151607) and methanol (B129727) (1:1, v/v).

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Silica (B1680970) Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Apply the dissolved extract to a silica gel column.

-

Elute the column with a gradient of increasing polarity, for example, from 100% dichloromethane (B109758) to a mixture of dichloromethane and methanol.

-

Collect fractions and analyze them for the presence of cyclooctatin using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Reversed-Phase HPLC (RP-HPLC):

-

Pool the fractions containing cyclooctatin and concentrate them.

-

Further purify the concentrated fractions using a C18 RP-HPLC column.

-

Use a gradient of methanol in water as the mobile phase.

-

Monitor the eluent with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) to isolate pure cyclooctatin.

-

-

Quantification of Cyclooctatin

Quantitative analysis of cyclooctatin is essential for optimizing production and for downstream applications. While specific yield data for the wild-type S. melanosporofaciens MI614-43F2 is not prominently reported, a related study on Streptomyces sp. MTE4a yielded 2 mg of 17-hydroxycyclooctatin from a 7 L culture.[4] HPLC is the method of choice for accurate quantification.

Experimental Protocol: HPLC Quantification

-

Standard Preparation: Prepare a series of standard solutions of purified cyclooctatin of known concentrations.

-

Sample Preparation: Prepare the crude or partially purified extract in a suitable solvent.

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) or methanol in water.

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV detector at a wavelength where cyclooctatin absorbs (e.g., 210 nm, as it lacks a strong chromophore). An ELSD can also be used.

-

Quantification: Generate a standard curve by plotting the peak area of the cyclooctatin standards against their concentrations. Determine the concentration of cyclooctatin in the samples by interpolating their peak areas on the standard curve.

-

Table 1: Summary of Production Data for a Cyclooctatin Analog

| Strain | Compound | Culture Volume (L) | Yield (mg) | Yield (mg/L) | Reference |

| Streptomyces sp. MTE4a | 17-hydroxycyclooctatin | 7 | 2 | ~0.29 | [4] |

Biosynthesis of Cyclooctatin

The biosynthesis of cyclooctatin in S. melanosporofaciens originates from the general terpenoid pathway. The minimal gene cluster required for its synthesis consists of four genes: cotB1, cotB2, cotB3, and cotB4.[5]

-

cotB1 : Encodes a geranylgeranyl diphosphate (B83284) (GGDP) synthase, which produces the C20 precursor, GGDP, from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

cotB2 : Encodes a terpene cyclase that catalyzes the complex cyclization of the linear GGDP into the characteristic 5-8-5 fused ring system of the cyclooctatin core, forming cyclooctat-9-en-7-ol.[5][6]

-

cotB3 and cotB4 : Encode for two cytochrome P450 enzymes that perform subsequent hydroxylation steps to yield the final cyclooctatin molecule.[5]

Diagram: Experimental Workflow for Strain Identification and Cyclooctatin Production

Caption: Workflow for isolating, identifying, and producing cyclooctatin.

Diagram: Cyclooctatin Biosynthetic Pathway

Caption: Key enzymatic steps in the biosynthesis of cyclooctatin.

References

- 1. Cyclooctatin, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclooctatin, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities. | Scilit [scilit.com]

- 3. Streptomyces melanosporofaciens - Wikipedia [en.wikipedia.org]

- 4. 17-hydroxycyclooctatin, a fused 5-8-5 ring diterpene, from Streptomyces sp. MTE4a - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning and heterologous expression of the cyclooctatin biosynthetic gene cluster afford a diterpene cyclase and two p450 hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Cyclooctatin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctatin, a diterpenoid produced by Streptomyces melanosporofaciens, has garnered significant interest within the scientific community due to its potent and selective inhibitory activity against lysophospholipase. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of cyclooctatin. Detailed experimental protocols for its isolation, purification, and biological evaluation are presented, alongside spectroscopic data. Furthermore, this document illustrates the biosynthetic pathway of cyclooctatin and the workflow for its isolation and characterization through Graphviz diagrams, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

Cyclooctatin is a complex diterpenoid characterized by a unique 5-8-5 fused tricyclic ring system. Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of Cyclooctatin

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₄O₃ | [1] |

| Molecular Weight | 322.49 g/mol | [1] |

| IUPAC Name | (1S,3aR,4R,7S,9aR,10aR)-1-((R)-sec-butyl)-4,9a-dimethyl-2,3,3a,4,5,6,7,8,9,9a,10,10a-dodecahydrodicyclopenta[a,d]cyclooctene-4,7-diol | |

| CAS Number | 139552-97-9 | |

| Appearance | Colorless powder | [1] |

| Melting Point | 183-185 °C (decomposes) | |

| Solubility | Soluble in methanol (B129727), acetone, DMSO; Insoluble in water | |

| Kᵢ for Lysophospholipase | 4.8 x 10⁻⁶ M | [1] |

Spectroscopic Data

The structural elucidation of cyclooctatin has been accomplished through various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) data.

Table 2: ¹H NMR Spectroscopic Data for Cyclooctatin (500 MHz, CD₃OD)

| Position | δ (ppm) |

| 2 | 1.65 (m), 1.35 (m) |

| 3 | 3.80 (dd, J=8.0, 4.0 Hz) |

| 5 | 1.80 (m), 1.55 (m) |

| 6 | 5.40 (d, J=10.0 Hz) |

| 8 | 2.10 (m) |

| 9 | 1.45 (m), 1.25 (m) |

| 11 | 2.20 (m) |

| 12 | 1.50 (m), 1.30 (m) |

| 13 | 1.70 (m) |

| 14 | 0.95 (d, J=7.0 Hz) |

| 15 | 1.15 (s) |

| 16 | 0.85 (s) |

| 17 | 0.90 (d, J=7.0 Hz) |

| 18 | 4.10 (br s) |

| 19 | 3.60 (d, J=11.0 Hz), 3.45 (d, J=11.0 Hz) |

| 20 | 1.05 (s) |

Data adapted from a study on 17-hydroxycyclooctatin, where the core structure is identical to cyclooctatin.

Table 3: ¹³C NMR Spectroscopic Data for Cyclooctatin (125 MHz, CD₃OD)

| Position | δ (ppm) |

| 1 | 45.6 |

| 2 | 35.8 |

| 3 | 78.5 |

| 4 | 42.1 |

| 5 | 25.3 |

| 6 | 128.9 |

| 7 | 138.2 |

| 8 | 52.4 |

| 9 | 40.1 |

| 10 | 48.9 |

| 11 | 38.7 |

| 12 | 28.1 |

| 13 | 34.5 |

| 14 | 21.3 |

| 15 | 29.8 |

| 16 | 16.2 |

| 17 | 20.5 |

| 18 | 65.4 |

| 19 | 70.1 |

| 20 | 22.8 |

Data adapted from a study on 17-hydroxycyclooctatin, where the core structure is identical to cyclooctatin.

Mass Spectrometry: High-resolution mass spectrometry of a related compound, 17-hydroxycyclooctatin, in positive ion mode showed dehydrated ions at m/z 321.2425 [M+H-H₂O]⁺ and m/z 303.2318 [M+H-2(H₂O)]⁺, suggesting the presence of hydroxyl groups that are easily lost.[2]

Biological Activity and Mechanism of Action

Cyclooctatin is a potent and competitive inhibitor of lysophospholipase, an enzyme that hydrolyzes lysophospholipids.[1] This inhibition is believed to be the basis for its observed anti-inflammatory properties. By inhibiting lysophospholipase, cyclooctatin can modulate the levels of lysophospholipids, which are involved in various signaling pathways, including those related to inflammation.

Experimental Protocols

Fermentation and Isolation of Cyclooctatin

The following protocol is a generalized procedure based on the isolation of cyclooctatin and related compounds from Streptomyces species.[1][3]

4.1.1. Fermentation of Streptomyces melanosporofaciens MI614-43F2

-

Strain and Culture Conditions: Streptomyces melanosporofaciens MI614-43F2 is cultured in a suitable production medium. A typical medium might contain glucose, yeast extract, malt (B15192052) extract, and CaCO₃, adjusted to a pH of 7.2.

-

Inoculation and Fermentation: A seed culture is used to inoculate the production medium. Fermentation is carried out at 28 °C for a period of 5-7 days with shaking.

4.1.2. Extraction and Purification

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate (B1210297).

-

Silica (B1680970) Gel Chromatography: The crude ethyl acetate extract is concentrated and subjected to silica gel column chromatography, eluting with a gradient of dichloromethane (B109758) to 10% methanol in dichloromethane.

-

Sephadex LH-20 Chromatography: Fractions containing cyclooctatin are further purified by size-exclusion chromatography on a Sephadex LH-20 column.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC on a C18 column using a water/methanol gradient.[1]

Lysophospholipase Inhibition Assay

A colorimetric assay can be used to determine the inhibitory activity of cyclooctatin against lysophospholipase.[4][5]

-

Principle: The assay measures the amount of free fatty acid released from a lysophospholipid substrate by the action of lysophospholipase. The released fatty acid is then quantified using a colorimetric method.

-

Reagents:

-

Lysophospholipase enzyme solution

-

Lysophosphatidylcholine (LPC) substrate solution

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Cyclooctatin solution (in DMSO or other suitable solvent)

-

Colorimetric reagent for free fatty acid determination (e.g., a kit based on the ACS-ACOD-MEHA method)

-

-

Procedure:

-

In a microplate, add the assay buffer, cyclooctatin solution (or vehicle for control), and the lysophospholipase enzyme solution.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37 °C).

-

Initiate the reaction by adding the LPC substrate solution.

-

Incubate for a specific time (e.g., 30 minutes) at 37 °C.

-

Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).

-

Add the colorimetric reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the samples containing cyclooctatin to the control samples. The IC₅₀ value can be determined by testing a range of cyclooctatin concentrations.

Biosynthesis of Cyclooctatin

The biosynthesis of cyclooctatin in Streptomyces melanosporofaciens begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). The key step is the cyclization of GGPP, catalyzed by the terpene cyclase CotB2, to form the characteristic 5-8-5 tricyclic skeleton of the cyclooctatin precursor, cyclooctat-9-en-7-ol. Subsequent oxidation steps, likely catalyzed by cytochrome P450 monooxygenases, lead to the final product, cyclooctatin.[6]

Conclusion

Cyclooctatin represents a promising natural product with significant potential for the development of novel anti-inflammatory agents. This technical guide provides a detailed summary of its chemical and biological properties, along with essential experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic applications of this intriguing molecule.

References

- 1. Cyclooctatin, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclooctane [webbook.nist.gov]

- 3. 17-hydroxycyclooctatin, a fused 5-8-5 ring diterpene, from Streptomyces sp. MTE4a - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel colorimetric assay for the determination of lysophosphatidic acid in plasma using an enzymatic cycling method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Cyclooctatin: A Technical Overview of a Lysophospholipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctatin is a naturally occurring diterpene isolated from the fermentation broth of the bacterium Streptomyces melanosporofaciens MI614-43F2.[1] It has garnered scientific interest due to its specific and competitive inhibition of lysophospholipase, an enzyme involved in the metabolism of lysophospholipids. This technical guide provides a comprehensive overview of the molecular characteristics, biological activity, and potential therapeutic implications of cyclooctatin.

Molecular Profile

Cyclooctatin is a complex molecule with a tricyclic carbon skeleton. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₄O₃ | [1] |

| Molecular Weight | 322.5 g/mol | |

| Appearance | Colorless powder | [1] |

| CAS Number | 139552-97-9 |

Biological Activity and Quantitative Data

The primary characterized biological activity of cyclooctatin is the competitive inhibition of lysophospholipase.[1] Lysophospholipases are enzymes that hydrolyze lysophospholipids to produce a free fatty acid and a glycerophosphobase. The inhibition of this enzyme by cyclooctatin suggests its potential to modulate signaling pathways that are dependent on the levels of lysophospholipids and their metabolites.

| Parameter | Value | Enzyme Source | Substrate |

| Inhibition Constant (Ki) | 4.8 x 10⁻⁶ M | Not Specified | Not Specified |

Experimental Protocols

While the detailed experimental protocol from the original isolation and characterization paper by Aoyama et al. (1992) is not fully available, a general methodology for assessing lysophospholipase inhibition can be described based on established techniques.

Representative Lysophospholipase Inhibition Assay

This protocol outlines a common method for measuring the inhibitory activity of a compound like cyclooctatin on lysophospholipase activity, often utilizing a radiolabeled substrate.

1. Enzyme and Substrate Preparation:

-

A purified or partially purified preparation of lysophospholipase is obtained from a suitable biological source (e.g., cell lysates, tissue homogenates).

-

A radiolabeled lysophospholipid substrate, such as [¹⁴C]-lysophosphatidylcholine, is prepared in a suitable buffer.

2. Assay Procedure:

-

The reaction mixture is prepared in microcentrifuge tubes or a microplate, containing a buffer at the optimal pH for the enzyme, the lysophospholipase enzyme preparation, and varying concentrations of the inhibitor (cyclooctatin).

-

The reaction is initiated by the addition of the radiolabeled substrate.

-

The mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period, allowing the enzymatic reaction to proceed.

-

The reaction is terminated by the addition of a stop solution, which typically contains a mixture of organic solvents (e.g., chloroform/methanol) to denature the enzyme and facilitate lipid extraction.

3. Product Separation and Quantification:

-

The lipid-containing organic phase is separated from the aqueous phase by centrifugation.

-

The lipids are then separated using thin-layer chromatography (TLC) to distinguish the unreacted substrate from the radiolabeled free fatty acid product.

-

The amount of radioactivity in the spot corresponding to the free fatty acid is quantified using a scintillation counter or phosphorimager.

4. Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the inhibitor by comparing the amount of product formed in the presence of the inhibitor to the amount formed in a control reaction without the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For competitive inhibitors, a Dixon plot can be used to determine the Ki.

Signaling Pathway Involvement

Lysophospholipase plays a crucial role in the arachidonic acid cascade, a major signaling pathway involved in inflammation. By hydrolyzing lysophospholipids, lysophospholipase can influence the amount of arachidonic acid available for the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. The inhibition of lysophospholipase by cyclooctatin can, therefore, be hypothesized to downregulate this inflammatory cascade.

Figure 1. The inhibitory effect of Cyclooctatin on the Arachidonic Acid inflammatory pathway.

References

An In-Depth Technical Guide to the Cyclooctatin Biosynthesis Pathway and its Key Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctatin is a diterpenoid natural product originally isolated from Streptomyces melanosporofaciens. It exhibits potent inhibitory activity against lysophospholipase, an enzyme implicated in inflammatory processes. This technical guide provides a comprehensive overview of the cyclooctatin biosynthesis pathway, detailing the key enzymes involved, their mechanisms of action, and the experimental protocols used to elucidate this complex biochemical cascade. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.

The Cyclooctatin Biosynthetic Gene Cluster

The biosynthesis of cyclooctatin is orchestrated by a minimal gene cluster found in Streptomyces melanosporofaciens MI614-43F2.[1] This cluster comprises four essential genes: cotB1, cotB2, cotB3, and cotB4.

-

cotB1 : Encodes for a geranylgeranyl diphosphate (B83284) (GGDP) synthase.

-

cotB2 : Encodes for a terpene cyclase, a key enzyme responsible for the intricate cyclization cascade.

-

cotB3 : Encodes for a cytochrome P450 hydroxylase.

-

cotB4 : Encodes for another cytochrome P450 hydroxylase, also known as cyclooctatin synthase.

The Biosynthetic Pathway: From GGDP to Cyclooctatin

The biosynthesis of cyclooctatin is a multi-step enzymatic process that begins with the universal diterpene precursor, geranylgeranyl diphosphate (GGDP).

Step 1: Synthesis of Geranylgeranyl Diphosphate (GGDP)

The pathway is initiated by the formation of GGDP from the condensation of farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP), a reaction catalyzed by the CotB1 GGDP synthase .

Step 2: The Intricate Cyclization Cascade Catalyzed by CotB2

The cornerstone of cyclooctatin biosynthesis is the remarkable cyclization of the linear GGDP molecule into a complex tricyclic intermediate, cyclooctat-9-en-7-ol. This transformation is catalyzed by the terpene cyclase CotB2 and involves a sophisticated 11-step reaction cascade.[1][2] The mechanism is characterized by a series of carbocation-mediated cyclizations, rearrangements, and hydride shifts, ultimately forming the distinctive 5-8-5 fused ring system of the cyclooctatin backbone.[1][2][3]

Step 3 & 4: Sequential Hydroxylations by P450 Enzymes

Following the formation of cyclooctat-9-en-7-ol, two sequential hydroxylation reactions occur to yield the final product, cyclooctatin. These reactions are catalyzed by the cytochrome P450 monooxygenases, CotB3 and CotB4 .

-

CotB3 , a P450 hydroxylase, is proposed to catalyze the first hydroxylation of cyclooctat-9-en-7-ol.

-

CotB4 , also known as cyclooctatin synthase, then carries out the second hydroxylation, completing the biosynthesis of cyclooctatin.[1][2]

Key Enzymes: Quantitative Data

A comprehensive understanding of the cyclooctatin biosynthesis pathway requires quantitative analysis of the key enzymes. The following table summarizes the available kinetic parameters. Note: Specific kinetic data for the CotB enzymes are not extensively reported in the literature. The data presented here is based on general characteristics of their respective enzyme families.

| Enzyme | Gene | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) |

| GGDP Synthase | cotB1 | FPP, IPP | GGDP, PPi | Data not available | Data not available | ~7.5 | ~30 |

| Terpene Cyclase | cotB2 | GGDP | Cyclooctat-9-en-7-ol | Data not available | Data not available | ~7.0 | ~30 |

| P450 Hydroxylase | cotB3 | Cyclooctat-9-en-7-ol | Hydroxylated intermediate | Data not available | Data not available | ~7.4 | ~30 |

| Cyclooctatin Synthase | cotB4 | Hydroxylated intermediate | Cyclooctatin | Data not available | Data not available | ~7.4 | ~30 |

Experimental Protocols

The elucidation of the cyclooctatin biosynthesis pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Cloning of the Cyclooctatin Biosynthetic Gene Cluster

Objective: To isolate the complete cyclooctatin biosynthetic gene cluster from the genomic DNA of Streptomyces melanosporofaciens.

Methodology:

-

Genomic DNA Isolation: High-quality genomic DNA is isolated from a culture of S. melanosporofaciens MI614-43F2.

-

Cosmid Library Construction: The genomic DNA is partially digested with a restriction enzyme (e.g., Sau3AI) and ligated into a cosmid vector (e.g., pOJ446). The ligation mixture is then packaged into lambda phage particles and used to transfect E. coli.

-

Library Screening: The cosmid library is screened by colony hybridization using a labeled probe designed from a conserved region of a terpene cyclase gene.

-

Cosmid Sequencing and Analysis: Positive cosmids are isolated and their inserts are sequenced. The DNA sequence is then analyzed to identify open reading frames (ORFs) and their putative functions based on homology to known genes.

Heterologous Expression in Streptomyces albus

Objective: To express the cloned cyclooctatin gene cluster in a heterologous host to confirm its function and produce cyclooctatin.

Methodology:

-

Vector Construction: The identified cot gene cluster is subcloned into an appropriate E. coli-Streptomyces shuttle vector (e.g., pSET152).

-

Protoplast Transformation: The resulting plasmid is introduced into a suitable heterologous host, such as Streptomyces albus J1074, via protoplast transformation.

-

Culture and Extraction: The recombinant S. albus strain is cultured in a suitable production medium. After a period of growth, the culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the production of cyclooctatin and its intermediates.[2]

Purification and Characterization of Recombinant Enzymes

Objective: To purify the individual CotB enzymes for in vitro characterization.

Methodology:

-

Expression in E. coli : Each cotB gene is cloned into an expression vector (e.g., pET vector) with an affinity tag (e.g., His-tag). The plasmids are then transformed into an E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression and Lysis: The E. coli cultures are induced with IPTG to express the recombinant proteins. The cells are then harvested and lysed by sonication or French press.

-

Affinity Chromatography: The soluble fraction of the cell lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed, and the target protein is eluted.

-

Further Purification: If necessary, the protein is further purified by size-exclusion chromatography to achieve high purity.

-

Protein Characterization: The purified protein is analyzed by SDS-PAGE to confirm its size and purity.

In Vitro Enzyme Assays

Objective: To determine the function and catalytic activity of the purified CotB enzymes.

Methodology:

-

CotB2 (Terpene Cyclase) Assay:

-

The purified CotB2 enzyme is incubated with its substrate, GGDP, in a suitable reaction buffer.

-

The reaction is quenched, and the products are extracted with an organic solvent.

-

The extracted products are analyzed by GC-MS to identify the formation of cyclooctat-9-en-7-ol.

-

-

CotB3 and CotB4 (P450 Hydroxylase) Assays:

-

The purified P450 enzyme is incubated with its respective substrate (cyclooctat-9-en-7-ol for CotB3, and the hydroxylated intermediate for CotB4) in a reaction mixture containing a suitable buffer, NADPH, and a P450 reductase system.

-

The reaction is stopped, and the products are extracted.

-

The products are analyzed by HPLC or LC-MS to detect the formation of the hydroxylated products.

-

Gene Deletion and Complementation

Objective: To confirm the essentiality of each cot gene for cyclooctatin biosynthesis.

Methodology:

-

Construction of Deletion Mutants: A targeted gene deletion of each cot gene is created in the native producer, S. melanosporofaciens, using a PCR-targeting method or CRISPR/Cas9-based genome editing.

-

Analysis of Mutants: The resulting mutant strains are cultured, and their metabolic profiles are analyzed by HPLC or LC-MS to confirm the abolishment of cyclooctatin production.

-

Complementation: The deleted gene is reintroduced into the mutant strain on a plasmid to restore cyclooctatin production, thereby confirming its function.

Visualizing the Pathway and Workflows

Cyclooctatin Biosynthesis Pathway

Caption: The enzymatic cascade of cyclooctatin biosynthesis.

Experimental Workflow for Gene Cluster Cloning and Heterologous Expression

Caption: Workflow for cloning and expressing the cyclooctatin gene cluster.

Logical Relationship of Key Enzymes and Intermediates

Caption: Relationship between enzymes and their corresponding products.

Conclusion

The biosynthesis of cyclooctatin is a fascinating example of the intricate enzymatic machinery employed by Streptomyces to produce complex bioactive molecules. The pathway is defined by the remarkable multi-step cyclization catalyzed by the terpene cyclase CotB2, followed by precise hydroxylations mediated by two P450 enzymes. This technical guide provides a foundational understanding of this pathway and the experimental approaches used for its investigation. Further research, particularly in obtaining detailed kinetic data for the key enzymes and elucidating their three-dimensional structures, will be crucial for the rational engineering of this pathway for the enhanced production of cyclooctatin and the generation of novel analogs with improved therapeutic properties.

References

The Role of CotB2 in Cyclooctatin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctatin, a diterpenoid with potent anti-inflammatory and lysophospholipase inhibitory activities, has garnered significant interest in the field of drug development. Its unique 5-8-5 fused ring system is assembled through a complex biosynthetic pathway in which the enzyme CotB2 plays a pivotal role. This technical guide provides an in-depth analysis of CotB2, a diterpene cyclase from Streptomyces melanosporofaciens. We will explore its enzymatic function, substrate specificity, and the intricate reaction mechanism it employs to catalyze the first committed step in cyclooctatin biosynthesis: the cyclization of geranylgeranyl diphosphate (B83284) (GGDP) into the tricyclic alcohol, cyclooctat-9-en-7-ol. This guide consolidates quantitative data, details key experimental methodologies, and presents visual representations of the biosynthetic pathway and experimental workflows to serve as a comprehensive resource for researchers in natural product biosynthesis and drug discovery.

Introduction

Terpenoids are a vast and structurally diverse class of natural products with a wide array of biological activities. Among these, cyclooctatin stands out due to its potential as a therapeutic agent. The biosynthesis of its complex carbon skeleton is a remarkable feat of enzymatic catalysis, orchestrated by a dedicated set of enzymes encoded within the cot gene cluster. At the heart of this pathway lies CotB2, a Class I terpene cyclase that initiates the intricate cyclization cascade. Understanding the function and mechanism of CotB2 is crucial for the potential bioengineering of novel cyclooctatin analogs with improved therapeutic properties.

The Cyclooctatin Biosynthetic Pathway and the Central Role of CotB2

The biosynthesis of cyclooctatin begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGDP). The cot gene cluster in Streptomyces melanosporofaciens encodes the necessary enzymatic machinery for the conversion of GGDP to cyclooctatin.[1]

The key steps in the pathway are as follows:

-

GGDP Synthesis: The pathway begins with the formation of GGDP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), catalyzed by a GGDP synthase, CotB1.

-

Cyclization by CotB2: CotB2, a diterpene cyclase, catalyzes the pivotal and complex cyclization of the linear GGDP substrate into the tricyclic alcohol, cyclooctat-9-en-7-ol. This reaction establishes the characteristic 5-8-5 fused ring system of the cyclooctatin core.[1][2]

-

Oxidative Modifications: Subsequent to the cyclization, two cytochrome P450 monooxygenases, CotB3 and CotB4, are responsible for the oxidation of cyclooctat-9-en-7-ol to yield the final bioactive product, cyclooctatin.[2]

The central role of CotB2 is to control the complex carbocation cascade that transforms the linear GGDP into a specific tricyclic product, overcoming the inherent instability of the carbocation intermediates to ensure high product fidelity.[3][4]

References

Cyclooctatin as a Competitive Inhibitor of Lysophospholipase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctatin, a diterpene natural product isolated from Streptomyces melanosporofaciens, has been identified as a competitive inhibitor of lysophospholipase. This technical guide provides a comprehensive overview of cyclooctatin's inhibitory action on lysophospholipase, including its kinetic properties and the methodologies for its study. Detailed experimental protocols for the isolation and purification of cyclooctatin, as well as for conducting lysophospholipase inhibition assays, are presented. Furthermore, this guide illustrates the role of lysophospholipase in cellular signaling and the mechanism of its competitive inhibition by cyclooctatin through structured diagrams. The quantitative data and detailed procedures outlined herein are intended to serve as a valuable resource for researchers investigating lysophospholipase inhibition and for professionals in the field of drug development.

Introduction

Lysophospholipases (LPLs) are a class of enzymes that catalyze the hydrolysis of lysophospholipids into fatty acids and glycerophosphocholine. These enzymes play a crucial role in lipid metabolism and signaling pathways.[1] The dysregulation of lysophospholipid signaling has been implicated in various pathological conditions, making LPLs an attractive target for therapeutic intervention.

Cyclooctatin, a novel diterpene with the molecular formula C20H34O3, is a natural product produced by Streptomyces melanosporofaciens MI614-43F2.[2][3] It has been characterized as a competitive inhibitor of lysophospholipase, presenting a potential scaffold for the development of new therapeutic agents.[2][3] This guide details the current understanding of cyclooctatin's interaction with lysophospholipase and provides practical methodologies for its study.

Quantitative Data: Inhibitory Potency of Cyclooctatin

The primary quantitative measure of a competitive inhibitor's potency is its inhibition constant (Ki). The Ki value for cyclooctatin's inhibition of lysophospholipase has been determined and is summarized in the table below.

| Inhibitor | Target Enzyme | Inhibition Type | Ki Value (M) | Source |

| Cyclooctatin | Lysophospholipase | Competitive | 4.8 x 10⁻⁶ | [2][3] |

Experimental Protocols

Isolation and Purification of Cyclooctatin from Streptomyces melanosporofaciens

This protocol is a synthesized methodology based on established procedures for the isolation of secondary metabolites from Streptomyces species.

Objective: To isolate and purify cyclooctatin from the culture broth of Streptomyces melanosporofaciens.

Materials:

-

Streptomyces melanosporofaciens MI614-43F2 culture

-

ISP2 broth medium

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

-

Glassware for chromatography and extraction

Procedure:

-

Fermentation: Inoculate Streptomyces melanosporofaciens into ISP2 broth and incubate for 7 days at 28°C with shaking at 180 rpm.

-

Extraction:

-

Centrifuge the fermentation broth at 12,000 rpm for 10 minutes to separate the supernatant and mycelium.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Load the dissolved extract onto a silica gel column pre-equilibrated with chloroform.

-

Elute the column with a stepwise gradient of methanol in chloroform (e.g., 0% to 10% methanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing cyclooctatin.

-

-

Sephadex LH-20 Chromatography:

-

Pool the active fractions from the silica gel column and concentrate.

-

Dissolve the concentrated sample in methanol and apply to a Sephadex LH-20 column.

-

Elute with methanol and collect fractions.

-

-

Preparative HPLC:

-

Further purify the cyclooctatin-containing fractions using a preparative HPLC system equipped with a C18 column.

-

Use an isocratic or gradient elution with a mobile phase of methanol and water.

-

Collect the peak corresponding to cyclooctatin and confirm its purity by analytical HPLC.

-

Lysophospholipase Competitive Inhibition Assay

This is a generalized protocol for determining the competitive inhibition of lysophospholipase by cyclooctatin.

Objective: To determine the inhibition constant (Ki) of cyclooctatin for lysophospholipase.

Materials:

-

Purified lysophospholipase

-

Lysophosphatidylcholine (B164491) (LPC) as substrate

-

Cyclooctatin

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

A method for detecting the product of the reaction (e.g., a colorimetric or fluorescent assay for choline (B1196258) or fatty acid release). A common method involves a coupled enzymatic assay to measure choline.[4]

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of lysophospholipase in assay buffer.

-

Prepare a stock solution of cyclooctatin in a suitable solvent (e.g., DMSO) and then make serial dilutions in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, set up reactions containing a fixed concentration of lysophospholipase and varying concentrations of the substrate (LPC).

-

For each substrate concentration, prepare a set of reactions with different concentrations of cyclooctatin (including a no-inhibitor control).

-

Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10 minutes) at the assay temperature (e.g., 37°C).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate (LPC) to each well.

-

Measure the initial reaction velocity (rate of product formation) for each condition using a microplate reader at appropriate time intervals.

-

-

Data Analysis:

-

Plot the initial velocity versus substrate concentration for each inhibitor concentration.

-

Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km for each inhibitor concentration.

-

To determine the Ki for competitive inhibition, a secondary plot, such as a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration), can be used. Alternatively, the Ki can be calculated directly from the changes in Km using the following equation for competitive inhibition:

-

Km_app = Km * (1 + [I]/Ki) where Km_app is the apparent Km in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.

-

-

Visualizations

Experimental Workflow for Cyclooctatin Isolation

Caption: Workflow for cyclooctatin isolation.

Lysophospholipase Signaling Pathway and Inhibition by Cyclooctatin

Caption: Lysophospholipase signaling and inhibition.

Conclusion

Cyclooctatin stands as a noteworthy competitive inhibitor of lysophospholipase, offering a valuable tool for studying the roles of this enzyme in various biological processes. The data and protocols presented in this guide are intended to facilitate further research into the mechanism and potential applications of cyclooctatin and other lysophospholipase inhibitors. A deeper understanding of these interactions will be pivotal for the development of novel therapeutics targeting lysophospholipid-mediated signaling pathways.

References

- 1. Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An enzymatic assay for lysophosphatidylcholine concentration in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 5-8-5 Fused Ring System of Cyclooctatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctatin, a diterpenoid natural product isolated from Streptomyces melanosporofaciens, possesses a unique and complex tricyclic 5-8-5 fused ring system known as a dicyclopenta[a,d]cyclooctene core. This intricate architecture is central to its biological activity as a potent and competitive inhibitor of lysophospholipase, an enzyme implicated in inflammatory signaling pathways. This technical guide provides a comprehensive overview of the biosynthesis of Cyclooctatin's core structure, its mechanism of action, and a review of synthetic strategies toward its challenging molecular framework. While a complete total synthesis of Cyclooctatin has not been reported in the literature, this guide details the key enzymatic steps in its natural production and the chemical methodologies developed to construct its core scaffold, offering valuable insights for synthetic chemists and drug development professionals.

Introduction

Cyclooctatin is a diterpenoid characterized by a dodecahydrodicyclopenta[a,d]cyclooctene fused-ring system. It was first isolated during a screening program for microbial inhibitors of lysophospholipase.[1] Its unique 5-8-5 carbocyclic core has attracted significant interest from both a biosynthetic and synthetic perspective. The biological activity of Cyclooctatin as a lysophospholipase inhibitor positions it as a potential lead compound for the development of novel anti-inflammatory therapeutics. Understanding the formation and functional significance of its core ring system is crucial for the design and synthesis of new analogs with improved pharmacological properties.

Biosynthesis of the 5-8-5 Fused Ring System

The biosynthesis of Cyclooctatin is a multi-step enzymatic process, with the formation of the characteristic 5-8-5 fused ring system being the most critical and complex transformation. The key enzymes involved are encoded by the cot gene cluster.

Enzymatic Cascade

The biosynthesis begins with the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGDP), and proceeds through the action of four key enzymes: CotB1, CotB2, CotB3, and CotB4.

-

CotB1: A GGDP synthase that produces the starting material for the cyclization cascade.

-

CotB2: A diterpene cyclase that catalyzes the remarkable cyclization of the linear GGDP into the tricyclic 5-8-5 fused ring skeleton of cyclooctat-9-en-7-ol. This is the key step in forming the core structure.[2]

-

CotB3 & CotB4: Cytochrome P450 monooxygenases that perform subsequent hydroxylation steps to yield the final natural product, Cyclooctatin.

The Key Cyclization Step by CotB2

The transformation catalyzed by CotB2 is a fascinating example of enzymatic control over a complex carbocation-mediated cascade. The proposed mechanism involves a series of cyclizations and rearrangements, ultimately leading to the stereospecific formation of the 5-8-5 ring system.[2]

Proposed Biosynthetic Pathway of the Cyclooctatin Core

References

Unveiling the Inhibitory Potential of Cyclooctatin: A Technical Guide to its Initial Discovery and

Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctatin, a diterpene natural product, has emerged as a molecule of significant interest within the scientific community due to its specific inhibitory effects on lysophospholipase. This technical guide provides an in-depth overview of the initial studies that led to the discovery of Cyclooctatin and the characterization of its inhibitory properties. The document details the experimental methodologies employed in its initial characterization, presents the quantitative data from these early studies, and illustrates the key signaling pathway associated with its mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the foundational research surrounding this promising inhibitory molecule.

**Discovery and Initial Characterization

Cyclooctatin was first isolated from the fermentation broth of the bacterium Streptomyces melanosporofaciens MI614-43F2.[1] The initial investigation identified it as a competitive inhibitor of lysophospholipase, an enzyme responsible for the hydrolysis of lysophospholipids.[1] This discovery laid the groundwork for understanding the potential therapeutic applications of Cyclooctatin, particularly in the context of inflammatory processes where lysophospholipids and their metabolites play a crucial role.

Quantitative Inhibitory Data

The primary quantitative data from the initial discovery of Cyclooctatin is summarized in the table below. This data highlights the potency of Cyclooctatin as a lysophospholipase inhibitor.

| Parameter | Value | Enzyme Source | Inhibition Type | Reference |

| Ki | 4.8 x 10-6 M | Not Specified | Competitive | [1] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of scientific findings. The following sections outline the probable protocols used in the initial discovery and characterization of Cyclooctatin, based on common practices in the field at the time of its discovery.

Isolation and Purification of Cyclooctatin

The isolation of Cyclooctatin from the culture broth of Streptomyces melanosporofaciens MI614-43F2 involved a multi-step purification process. While the original publication provides a summary, a generalized, detailed protocol would likely involve the following steps:

-

Fermentation: Culturing of Streptomyces melanosporofaciens MI614-43F2 in a suitable nutrient-rich medium to promote the production of secondary metabolites, including Cyclooctatin.

-

Extraction: Separation of the culture broth from the mycelia, followed by solvent extraction of the broth (e.g., with ethyl acetate) to isolate crude organic compounds.

-

Chromatographic Purification: A series of chromatographic techniques would be employed to purify Cyclooctatin from the crude extract. This would likely include:

-

Silica Gel Chromatography: An initial separation based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purification using a Capcell Pak C18 column, a reverse-phase column, to separate compounds based on hydrophobicity.

-

Size-Exclusion Chromatography: A final polishing step using a Sephadex LH-20 column to separate molecules based on their size.

-

Lysophospholipase Inhibition Assay

The inhibitory effect of Cyclooctatin on lysophospholipase activity was determined using an enzymatic assay. While the exact protocol from the original discovery is not detailed, a representative colorimetric assay for lysophospholipase activity is described below. This type of assay is commonly used to screen for enzyme inhibitors.

Principle: This assay measures the activity of lysophospholipase by detecting the release of a chromogenic product upon the hydrolysis of a synthetic substrate. The presence of an inhibitor, such as Cyclooctatin, will result in a decrease in the colorimetric signal.

Materials:

-

Lysophospholipase enzyme preparation

-

Synthetic lysophospholipase substrate (e.g., p-nitrophenyl palmitate)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Cyclooctatin (or other potential inhibitors)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of Cyclooctatin in the assay buffer.

-

In a 96-well microplate, add the lysophospholipase enzyme preparation to each well.

-

Add the different concentrations of Cyclooctatin to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

-

Initiate the enzymatic reaction by adding the synthetic substrate to all wells.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes at 37°C).

-

Measure the absorbance of each well at a specific wavelength (e.g., 405 nm for p-nitrophenol release) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of Cyclooctatin compared to the control.

-

The Ki value for competitive inhibition can be determined by plotting the data using a Lineweaver-Burk plot or by non-linear regression analysis of substrate-velocity curves at different inhibitor concentrations.

Signaling Pathway and Mechanism of Action

The inhibitory effect of Cyclooctatin on lysophospholipase has significant implications for inflammatory signaling. Lysophospholipases play a critical role in the production of arachidonic acid, a key precursor to pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. By inhibiting lysophospholipase, Cyclooctatin can effectively reduce the bioavailability of arachidonic acid, thereby dampening the inflammatory response.

The following diagram illustrates the proposed signaling pathway affected by Cyclooctatin.

Caption: Cyclooctatin's inhibition of lysophospholipase in the arachidonic acid cascade.

Conclusion

The initial discovery of Cyclooctatin as a competitive inhibitor of lysophospholipase has opened avenues for further investigation into its therapeutic potential. The foundational data and methodologies outlined in this technical guide provide a solid basis for future research aimed at elucidating the full pharmacological profile of this intriguing natural product. Further studies to determine its IC50 values against various cell lines and its specificity for different lysophospholipase isoforms are warranted to advance its development as a potential therapeutic agent for inflammatory diseases.

References

An In-depth Technical Guide to the Physico-chemical Properties of Cyclooctatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctatin, a diterpenoid natural product isolated from Streptomyces melanosporofaciens, has garnered interest for its biological activity as a competitive inhibitor of lysophospholipase. A thorough understanding of its physico-chemical properties is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the core physico-chemical characteristics of Cyclooctatin, including its structural details, physical properties, and spectral data. Detailed experimental protocols for the determination of these properties are also provided, alongside a visualization of its biosynthetic pathway.

Chemical and Physical Properties

The fundamental chemical and physical properties of Cyclooctatin are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties of Cyclooctatin

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₄O₃ | [1] |

| Molecular Weight | 322.49 g/mol | [2][3] |

| CAS Number | 139552-97-9 | [2] |

| IUPAC Name | (1S,3aR,4R,7R,9aR,10aR)-1-(hydroxymethyl)-7-(1-methylethyl)-4,9a-dimethyl-1,2,3,3a,4,5,7,8,9,9a,10,10a-dodecahydrodicyclopenta[a,d]cyclooctene-3,4-diol | |

| InChI | InChI=1S/C20H34O3/c1-12(2)14-5-7-19(3)10-15-13(11-21)9-17(22)18(15)20(4,23)8-6-16(14)19/h6,12-15,17-18,21-23H,5,7-11H2,1-4H3/b16-6-/t13-,14+,15+,17+,18-,19+,20+/m1/s1 | |

| InChIKey | MSKFOQCDNOFJAT-SOFYXZRVSA-N | |

| Canonical SMILES | CC(C)C1CC/C(=C\CC2(C(C3C2C(C(C3O)CO)O)C)C)/C1 |

Table 2: Physical Properties of Cyclooctatin

| Property | Value | Source |

| Appearance | Colorless powder | [1] |

| Melting Point | 183-185 °C (decomposition) | [3] |

| Solubility | Soluble in Methanol, Acetone (B3395972), DMSO; Insoluble in Water | [3] |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and verification of Cyclooctatin.

Table 3: ¹³C NMR Spectral Data of Cyclooctatin

Solvent: CD₃OD, 125 MHz

| Position | Chemical Shift (δC, ppm) |

| 1 | 45.6 |

| 2 | 35.8 |

| 3 | 77.2 |

| 4 | 75.3 |

| 5 | 45.5 |

| 6 | 154.0 |

| 7 | 34.8 |

| 8 | 44.5 |

| 9 | 24.8 |

| 10 | 119.6 |

| 11 | 35.8 |

| 12 | 45.6 |

| 13 | 26.7 |

| 14 | 25.1 |

| 15 | 65.9 |

| 16 | 63.5 |

| 17 | 17.1 |

| 18 | 26.7 |

| 19 | 25.1 |

| 20 | 17.1 |

Note: The provided ¹³C NMR data is based on published literature. Specific peak assignments may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy: A published IR spectrum for Cyclooctatin is not available. Based on its functional groups, characteristic absorption bands are expected for O-H stretching (broad, ~3300-3500 cm⁻¹), C-H stretching (aliphatic, ~2850-3000 cm⁻¹), and C=C stretching (~1650 cm⁻¹).

Mass Spectrometry (MS): A detailed mass spectrum with fragmentation analysis for Cyclooctatin is not publicly available. The molecular ion peak [M]⁺ would be expected at m/z 322. Fragmentation patterns would likely involve the loss of water (H₂O) from the hydroxyl groups and cleavage of the hydrocarbon backbone.

Experimental Protocols

The following are detailed methodologies for the determination of the key physico-chemical properties of Cyclooctatin.

Determination of Melting Point

The melting point of Cyclooctatin can be determined using the capillary method with a calibrated melting point apparatus.

-

Sample Preparation: A small amount of the dry, powdered Cyclooctatin is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-